molecular formula C15H9Cl2NO3 B14474504 2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate CAS No. 68534-35-0

2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate

Katalognummer: B14474504
CAS-Nummer: 68534-35-0
Molekulargewicht: 322.1 g/mol
InChI-Schlüssel: FPVLEMJNVKHACB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate is an organic compound with a complex structure, featuring multiple functional groups including chloro, cyano, and phenoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate typically involves multiple steps. One common method is the Ullmann reaction, where 2-chloro-5-(4-chloro-2-cyanophenoxy)phenol is reacted with acetic anhydride in the presence of a base such as potassium carbonate and a solvent like dimethylformamide . The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted phenoxy derivatives.

    Hydrolysis: 2-Chloro-5-(4-chloro-2-cyanophenoxy)phenol and acetic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate involves interactions with various molecular targets. The chloro and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with biological molecules. The phenoxy group can enhance the compound’s stability and facilitate its incorporation into larger molecular frameworks.

Eigenschaften

CAS-Nummer

68534-35-0

Molekularformel

C15H9Cl2NO3

Molekulargewicht

322.1 g/mol

IUPAC-Name

[2-chloro-5-(4-chloro-2-cyanophenoxy)phenyl] acetate

InChI

InChI=1S/C15H9Cl2NO3/c1-9(19)20-15-7-12(3-4-13(15)17)21-14-5-2-11(16)6-10(14)8-18/h2-7H,1H3

InChI-Schlüssel

FPVLEMJNVKHACB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.